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Compound of Interest

Compound Name: NSC16168

Cat. No.: B1680131 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, properties,

and biological activity of NSC16168, a selective inhibitor of the Excision Repair Cross-

Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease.

This document is intended for researchers, scientists, and drug development professionals

interested in the field of DNA repair inhibition and cancer therapeutics.

Molecular Structure and Physicochemical
Properties
NSC16168 is a small molecule with the molecular formula C17H15NO9S3 and a molecular

weight of 473.50 g/mol .[1] Its chemical structure is characterized by a substituted naphthalene

core. The systematic IUPAC name and SMILES notation are provided in the table below.
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Property Value

Molecular Formula C17H15NO9S3[2][3]

Molecular Weight 473.50 g/mol [1]

CAS Number 6837-93-0[2][3]

Appearance Off-white to light yellow solid[1]

SMILES

NC1=C2C(C=C(S(=O)

(O)=O)C=C2OS(C3=CC=C(C)C=C3)

(=O)=O)=CC(S(O)(=O)=O)=C1[1]

IUPAC Name
4-amino-7-(4-methylphenyl)sulfonyloxy-6-

sulfonaphthalene-1-sulfonic acid

Mechanism of Action: Targeting the ERCC1-XPF
DNA Repair Complex
NSC16168 functions as a selective inhibitor of the ERCC1-XPF heterodimeric endonuclease, a

critical enzyme complex involved in multiple DNA repair pathways.[2][4] ERCC1-XPF is

responsible for making the 5' incision during the repair of bulky DNA adducts and interstrand

crosslinks (ICLs), which are lesions induced by platinum-based chemotherapeutic agents like

cisplatin.[4] By inhibiting the endonuclease activity of ERCC1-XPF, NSC16168 prevents the

repair of cisplatin-induced DNA damage, leading to the accumulation of cytotoxic lesions and

ultimately enhancing the apoptotic effects of cisplatin in cancer cells.[4]

The following diagram illustrates the central role of ERCC1-XPF in the Nucleotide Excision

Repair (NER) pathway and the inhibitory action of NSC16168.
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NSC16168 Inhibition of the NER Pathway
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Caption: Inhibition of the Nucleotide Excision Repair (NER) pathway by NSC16168.
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Biological Activity and Efficacy
NSC16168 has been demonstrated to be a potent and selective inhibitor of ERCC1-XPF

endonuclease activity. In vitro studies have shown that it can significantly enhance the

cytotoxicity of cisplatin in various cancer cell lines.

In Vitro Efficacy
Parameter Value Cell Line Reference

IC50 (ERCC1-XPF

inhibition)
0.42 µM - [1]

Cisplatin IC50

Potentiation

Potentiates cisplatin

efficacy
H460 (Lung Cancer) [1]

In Vivo Efficacy
In a preclinical model using H460 lung cancer xenografts in mice, NSC16168 demonstrated

significant antitumor activity, particularly when used in combination with cisplatin.[1]

Parameter Value Animal Model Reference

Dosage 20 mg/kg
H460 lung cancer

xenografts
[1]

Administration
Intraperitoneal (ip),

twice daily

H460 lung cancer

xenografts
[1]

Outcome

Synergistically

enhanced the

antitumor efficacy of

cisplatin

H460 lung cancer

xenografts
[2]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the activity of NSC16168.
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Fluorescence-Based ERCC1-XPF Endonuclease Activity
Assay
This assay is used to quantify the enzymatic activity of the ERCC1-XPF complex and assess

the inhibitory potential of compounds like NSC16168.
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Fluorescence-Based Endonuclease Assay Workflow
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Caption: Workflow for the fluorescence-based ERCC1-XPF endonuclease activity assay.
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Protocol:

Reaction Setup: Prepare a reaction buffer containing Tris-HCl, DTT, and MnCl2.

Enzyme and Inhibitor Addition: Add purified ERCC1-XPF enzyme to the reaction buffer. For

inhibition studies, add varying concentrations of NSC16168.

Substrate Addition: Initiate the reaction by adding a fluorescently labeled DNA substrate. This

is typically a stem-loop oligonucleotide with a fluorophore and a quencher in close proximity.

Incubation and Measurement: Incubate the reaction at 37°C and monitor the increase in

fluorescence over time using a plate reader. Cleavage of the substrate by ERCC1-XPF

separates the fluorophore and quencher, resulting in a detectable signal.

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor

concentration to determine the IC50 value.

Clonogenic Survival Assay
This assay assesses the ability of cancer cells to form colonies after treatment with NSC16168
and/or cisplatin, providing a measure of cytotoxicity.

Protocol:

Cell Seeding: Seed a known number of cancer cells (e.g., H460) into multi-well plates.

Treatment: Treat the cells with NSC16168, cisplatin, or a combination of both at various

concentrations. Include an untreated control group.

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14

days).

Staining: Fix the colonies with a solution such as methanol and stain them with crystal violet.

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

Data Analysis: Calculate the surviving fraction for each treatment group relative to the

untreated control and plot survival curves.
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In Vivo Xenograft Study
This protocol outlines the use of an animal model to evaluate the in vivo efficacy of NSC16168.

Protocol:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H460)

into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment Groups: Randomize the mice into different treatment groups: vehicle control,

NSC16168 alone, cisplatin alone, and the combination of NSC16168 and cisplatin.

Drug Administration: Administer the drugs according to the predetermined schedule (e.g.,

NSC16168 at 20 mg/kg, ip, twice daily; cisplatin at a clinically relevant dose).

Tumor Measurement: Measure the tumor volume periodically using calipers.

Data Analysis: Plot the average tumor growth curves for each treatment group to assess the

antitumor efficacy.

Conclusion
NSC16168 is a promising selective inhibitor of the ERCC1-XPF endonuclease. Its ability to

potentiate the cytotoxic effects of cisplatin in preclinical models suggests its potential as a

valuable agent in combination chemotherapy for the treatment of various cancers. Further

research and development are warranted to explore the full therapeutic potential of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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